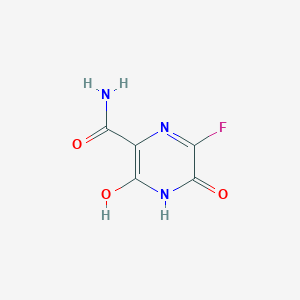
3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride
Übersicht
Beschreibung
3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride (3FMAH) is an organic compound that has a wide range of applications in scientific research. It is used as a starting material in synthetic chemistry, as a reagent in organic synthesis, and as a building block in drug discovery. 3FMAH has been studied extensively and has been found to have several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride has a variety of applications in scientific research. It is often used as a starting material in synthetic chemistry, as a reagent in organic synthesis, and as a building block in drug discovery. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyrrolidines, pyridines, and azetidines. Additionally, this compound has been used in the synthesis of a variety of biologically active compounds, such as inhibitors of protein-protein interactions, inhibitors of enzyme-ligand interactions, and inhibitors of enzyme-substrate interactions.
Wirkmechanismus
The exact mechanism of action of 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride is not fully understood. However, it is believed to act by forming a complex with the target protein or enzyme, which then inhibits the activity of the protein or enzyme. This inhibition can be beneficial in some cases, such as when a protein or enzyme is involved in a disease process. In other cases, the inhibition of the protein or enzyme can be detrimental, such as when the protein or enzyme is involved in a normal physiological process.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, proteases, and phosphatases. Additionally, it has been found to inhibit the activity of several proteins, including ion channels, G-protein coupled receptors, and transporters. Furthermore, this compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it can be used to synthesize a variety of compounds. Additionally, it is a relatively stable compound and is not easily degraded by light or heat. Furthermore, it is a relatively safe compound and does not have any known toxic effects.
However, there are also some limitations to the use of this compound in laboratory experiments. It is not water-soluble, so it must be dissolved in an organic solvent before it can be used. Additionally, it is not very soluble in most organic solvents, so it must be used in high concentrations. Furthermore, it is not very stable in the presence of light or heat, so it must be stored in dark, cool conditions.
Zukünftige Richtungen
There are several potential future directions for research involving 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride. These include further research into the biochemical and physiological effects of this compound, as well as research into its potential as a therapeutic agent. Additionally, further research could be done into the synthesis of novel compounds using this compound as a starting material. Furthermore, research could be done into the use of this compound as a tool for drug discovery, as well as its potential use as an imaging agent. Finally, research could be done into the use of this compound as a tool for studying protein-protein and enzyme-ligand interactions.
Eigenschaften
IUPAC Name |
3-fluoro-3-(2-methylpropyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c1-6(2)3-7(8)4-9-5-7;/h6,9H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAXUKOBUNWJPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CNC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B1450017.png)

![(4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B1450023.png)
![Spiro[2.3]hexan-5-amine hydrochloride](/img/structure/B1450025.png)
![tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1450026.png)
![tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1450030.png)
![2-[2-(Pyrrolidin-1-yl)phenyl]-acetic acid hydrochloride](/img/structure/B1450031.png)

![4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate](/img/structure/B1450034.png)





